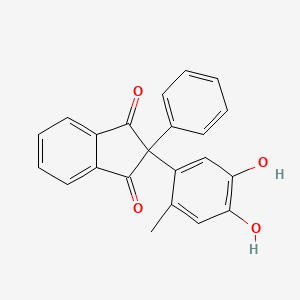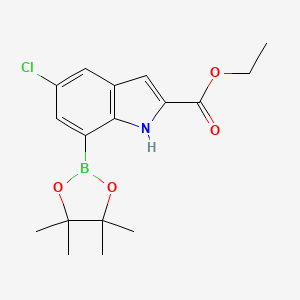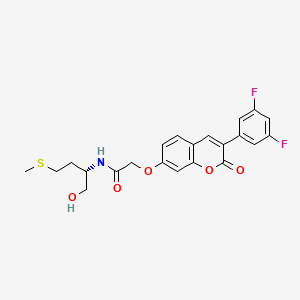
C22H21F2NO5S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C22H21F2NO5S Ocfentanil . It is a synthetic opioid analgesic that is structurally related to fentanyl. Ocfentanil is known for its potent analgesic properties and is used in medical settings for pain management. It is a part of the piperidine class of synthetic opioids and has been studied for its potential use in various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ocfentanil involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
- This intermediate is then subjected to a reductive amination process using sodium triacetoxyborohydride .
- The resulting compound is then reacted with 2-methoxyacetyl chloride to form Ocfentanil.
N-Phenethyl-4-piperidone: is reacted with to form an intermediate.
Industrial Production Methods
Industrial production of Ocfentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as and .
Análisis De Reacciones Químicas
Types of Reactions
Ocfentanil undergoes various chemical reactions, including:
Oxidation: Ocfentanil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Ocfentanil to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
N-oxides: from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Ocfentanil has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control.
Mecanismo De Acción
Ocfentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in analgesia and sedation. The molecular targets involved include the mu-opioid receptor and downstream signaling pathways such as the adenylate cyclase pathway.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: Structurally similar but with different pharmacokinetic properties.
Sufentanil: Another potent opioid with a similar mechanism of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Ocfentanil is unique due to its specific binding affinity and potency. It has a higher binding affinity for the mu-opioid receptor compared to fentanyl, making it more potent. Additionally, its chemical structure allows for modifications that can enhance its therapeutic properties and reduce side effects.
Propiedades
Fórmula molecular |
C22H21F2NO5S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C22H21F2NO5S/c1-31-5-4-17(11-26)25-21(27)12-29-18-3-2-13-8-19(22(28)30-20(13)10-18)14-6-15(23)9-16(24)7-14/h2-3,6-10,17,26H,4-5,11-12H2,1H3,(H,25,27)/t17-/m0/s1 |
Clave InChI |
KIPVEASHXUXLDA-KRWDZBQOSA-N |
SMILES isomérico |
CSCC[C@@H](CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
SMILES canónico |
CSCCC(CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)



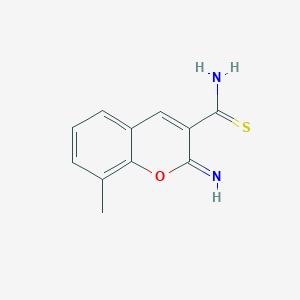
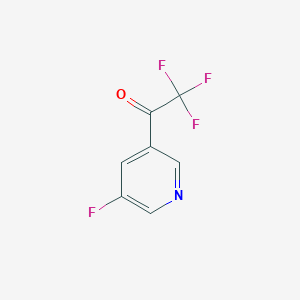

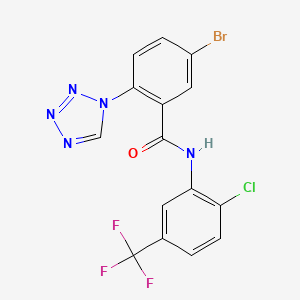

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
